molecular formula C28H28B3N3 B14287821 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane CAS No. 126583-50-4

2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane

Cat. No.: B14287821
CAS No.: 126583-50-4
M. Wt: 439.0 g/mol
InChI Key: KVXOSHAMBJZJSC-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane is a complex organic compound that belongs to the class of triazatriborinanes. These compounds are characterized by their unique triazine ring structure, which is fused with boron atoms. The presence of phenyl and ethenyl groups further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of triazine derivatives with boron-containing reagents. One common method includes the use of trivalent tertiary phosphines as catalysts to promote the formation of the triazine-boron ring structure . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. The use of phase transfer catalysts and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.

    Reduction: Reduction reactions can convert the triazine ring into more reactive intermediates.

    Substitution: The phenyl and ethenyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include various boron-containing intermediates and derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The triazine-boron ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved include single-electron-transfer (SET) reactions and other radical-mediated processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatriborinanes and triazine derivatives, such as:

Uniqueness

What sets 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane apart is its unique combination of phenyl, ethenyl, and triazine-boron ring structures. This combination provides enhanced stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

126583-50-4

Molecular Formula

C28H28B3N3

Molecular Weight

439.0 g/mol

IUPAC Name

2-(4-ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C28H28B3N3/c1-4-24-20-22-25(23-21-24)31-33(27-16-10-6-11-17-27)29(2)32(26-14-8-5-9-15-26)30(3)34(31)28-18-12-7-13-19-28/h4-23H,1H2,2-3H3

InChI Key

KVXOSHAMBJZJSC-UHFFFAOYSA-N

Canonical SMILES

B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=C(C=C3)C=C)C4=CC=CC=C4)C)C5=CC=CC=C5)C

Origin of Product

United States

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